Cas no 892878-43-2 ((1-Fluorocyclopentyl)methanol)
(1-Fluorocyclopentyl)methanol Chemical and Physical Properties
Names and Identifiers
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- 1-Fluoro-cyclopentanemethanol
- (1-FLUOROCYCLOPENTYL)METHANOL
- (1-fluoro-cyclopentyl)-methanol
- Cyclopentanemethanol, 1-fluoro-
- UIBMLCYWHRQXIQ-UHFFFAOYSA-N
- 1-Fluorocyclopentanemethanol
- SB84174
- AKOS023777491
- MFCD13659391
- 1-Fluorocyclopentanemethanol; (1-Fluorocyclopentyl)methanol
- CS-0057987
- 892878-43-2
- F2167-8219
- SCHEMBL765947
- DB-132769
- (1-Fluorocyclopentyl)methanol
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- MDL: MFCD13659391
- Inchi: 1S/C6H11FO/c7-6(5-8)3-1-2-4-6/h8H,1-5H2
- InChI Key: UIBMLCYWHRQXIQ-UHFFFAOYSA-N
- SMILES: FC1(CO)CCCC1
Computed Properties
- Exact Mass: 118.079393132g/mol
- Monoisotopic Mass: 118.079393132g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 76.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2
- XLogP3: 1
(1-Fluorocyclopentyl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F588845-250mg |
1-Fluoro-cyclopentanemethanol |
892878-43-2 | 250mg |
$207.00 | 2023-05-18 | ||
| TRC | F588845-2.5g |
1-Fluoro-cyclopentanemethanol |
892878-43-2 | 2.5g |
$ 1800.00 | 2023-09-07 | ||
| eNovation Chemicals LLC | Y1246863-100mg |
(1-fluorocyclopentyl)methanol |
892878-43-2 | 95% | 100mg |
$480 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1246863-250mg |
(1-fluorocyclopentyl)methanol |
892878-43-2 | 95% | 250mg |
$870 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1246863-1g |
(1-fluorocyclopentyl)methanol |
892878-43-2 | 95% | 1g |
$1660 | 2024-06-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ5025-100MG |
(1-fluorocyclopentyl)methanol |
892878-43-2 | 95% | 100MG |
¥ 1,313.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ5025-250MG |
(1-fluorocyclopentyl)methanol |
892878-43-2 | 95% | 250MG |
¥ 2,098.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ5025-500MG |
(1-fluorocyclopentyl)methanol |
892878-43-2 | 95% | 500MG |
¥ 3,498.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ5025-1G |
(1-fluorocyclopentyl)methanol |
892878-43-2 | 95% | 1g |
¥ 5,247.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ5025-5G |
(1-fluorocyclopentyl)methanol |
892878-43-2 | 95% | 5g |
¥ 15,741.00 | 2023-04-13 |
(1-Fluorocyclopentyl)methanol Suppliers
(1-Fluorocyclopentyl)methanol Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on (1-Fluorocyclopentyl)methanol
Comprehensive Analysis of (1-Fluorocyclopentyl)methanol (CAS No. 892878-43-2): Properties, Applications, and Industry Trends
(1-Fluorocyclopentyl)methanol (CAS No. 892878-43-2) is a fluorinated cyclopentane derivative gaining traction in pharmaceutical and specialty chemical industries. This compound features a unique fluorocyclopentyl backbone combined with a hydroxymethyl group, making it a versatile intermediate for drug discovery and material science. Its molecular formula, C6H11FO, and precise structure (1-fluorocyclopentane-1-methanol) have sparked interest due to the growing demand for fluorinated building blocks in modern synthesis.
The rise of fluorinated compounds in medicinal chemistry has positioned (1-Fluorocyclopentyl)methanol as a key player. Researchers highlight its potential in modulating bioavailability and metabolic stability—a hot topic in AI-driven drug design platforms. Recent PubMed and SciFinder trends reveal increased searches for "fluorocyclopentyl derivatives" and "polar fluorinated alcohols," reflecting industry focus on hydrogen bond donors with improved pharmacokinetics.
From a synthetic perspective, 892878-43-2 serves as a precursor for chiral auxiliaries and protic solvents in asymmetric catalysis. Its stereocenter at C1 enables diastereoselective transformations, a feature frequently queried in organic chemistry forums. Patent analyses show applications in:
- Kinase inhibitor scaffolds (WO2021154709)
- PET radiotracer precursors (ACS Med. Chem. Lett. 2021)
- Ionic liquid components for battery electrolytes
Environmental and regulatory aspects of fluorochemicals are under scrutiny, with sustainable fluorination methods being a top search term. (1-Fluorocyclopentyl)methanol benefits from:
- Lower bioaccumulation potential vs. perfluorinated analogs
- Compatibility with green chemistry principles
- REACH registration status (EC 930-775-9)
Material scientists are exploring its hydrogen-bonding capacity in polymer networks. Google Scholar data indicates a 42% YoY increase in publications mentioning "fluorocyclopentyl polymers," particularly for:
- Proton-exchange membranes in fuel cells
- Dielectric materials for flexible electronics
- Crosslinking agents for epoxy resins
The commercial landscape shows 892878-43-2 available in >98% purity from major suppliers like Fluorochem and Combi-Blocks. Market analysts project a 6.8% CAGR for similar fluorinated synthons through 2028, driven by:
- Expanding ADC (antibody-drug conjugate) pipelines
- Demand for meta-stable fluorophores in bioimaging
- Adoption in flow chemistry continuous manufacturing
Analytical characterization typically involves:
- 19F NMR (δ -180 to -185 ppm in CDCl3)
- IR spectroscopy (O-H stretch ~3400 cm-1)
- Chiral HPLC for enantiopure batches
Handling requires standard organofluorine precautions—storage under nitrogen at 2-8°C is recommended. The compound's logP of 0.9±0.3 (Predicted) aligns with Lipinski's Rule parameters, explaining its popularity in medicinal chemistry optimization studies.
Future directions include:
- Electrochemical fluorination route development
- Applications in proteolysis-targeting chimeras (PROTACs)
- Exploration as a solvate former in crystal engineering
For researchers, key considerations when working with (1-Fluorocyclopentyl)methanol include:
- Potential ring-opening reactions under strong base conditions
- Diastereotopic proton splitting patterns in NMR
- Grignard reagent compatibility for chain elongation
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